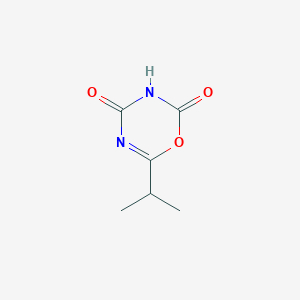
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, also known as PZQ, is a synthetic compound that has been widely used in scientific research. PZQ belongs to the class of oxadiazine compounds and has been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (TTP) and subsequently induces cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in folate metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can induce cell cycle arrest and apoptosis in cancer cells. This compound can also inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, this compound can inhibit the replication of HIV and HCV by targeting their viral enzymes. This compound has been reported to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments. This compound is a synthetic compound that is readily available and can be easily synthesized. This compound has been extensively studied for its biological activities, and there is a vast amount of literature on its mechanism of action and physiological effects. This compound has low toxicity and is well-tolerated in animal studies. However, this compound also has some limitations for lab experiments. This compound has poor water solubility, which can limit its bioavailability and efficacy. Moreover, this compound can be unstable in certain conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione. One direction is to improve the synthesis method of this compound to increase its yield and purity. Another direction is to develop new formulations of this compound to improve its water solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer, infectious diseases, and other conditions. Additionally, the development of this compound analogs and derivatives may lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its antitumor, antibacterial, antifungal, and antiviral properties. This compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of HIV and HCV. This compound has several advantages for lab experiments, including its availability, extensive literature, low toxicity, and well-tolerated nature. However, this compound also has some limitations, including its poor water solubility and instability in certain conditions. There are several future directions for the research on this compound, including improving its synthesis method, developing new formulations, elucidating its mechanism of action, and discovering new compounds with improved biological activities and pharmacological properties.
合成法
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with propionic acid in the presence of sulfuric acid. Another method involves the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with isopropyl alcohol in the presence of p-toluenesulfonic acid. The yield of this compound can be improved by optimizing the reaction conditions.
科学的研究の応用
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, including its antitumor, antibacterial, antifungal, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. Moreover, this compound has been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
特性
CAS番号 |
102618-94-0 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
6-propan-2-yl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10) |
InChIキー |
UGBNUSJDOOQMTE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
正規SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
同義語 |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



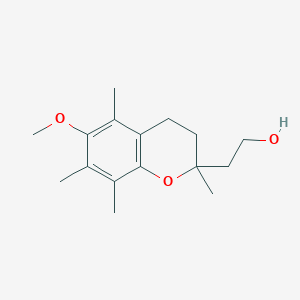
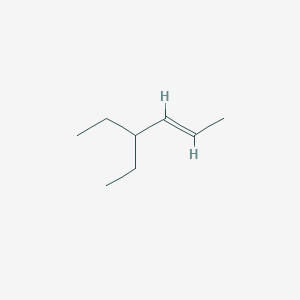
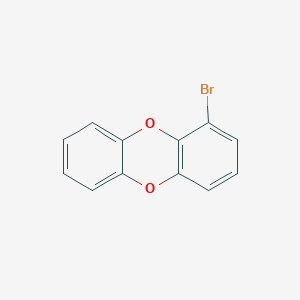
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)



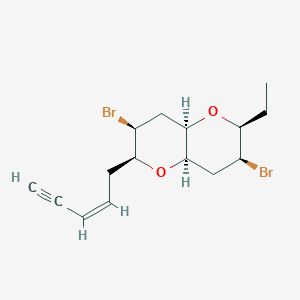
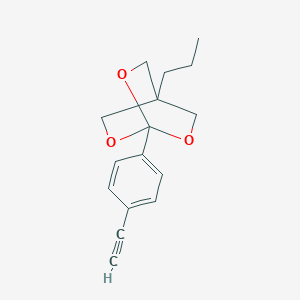
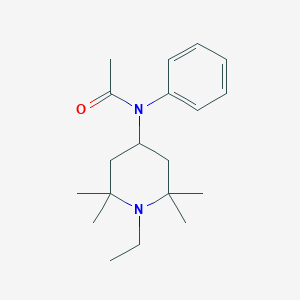

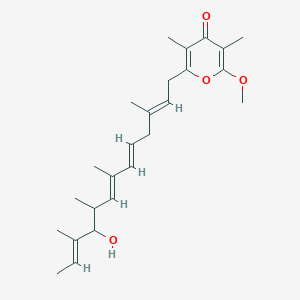
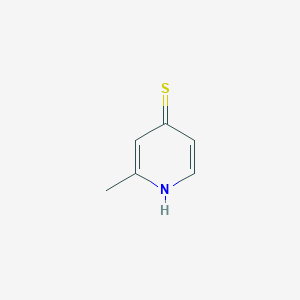
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)